Sodium ethanethiolate
Overview
Description
Mechanism of Action
Target of Action
Sodium ethanethiolate is primarily used as a reagent in the synthesis of various thioethers . It can also be employed as a ligand in the preparation of organometallic complexes . Therefore, the primary targets of this compound are the molecules it interacts with during these synthesis processes.
Mode of Action
The mode of action of this compound involves its interaction with other molecules during the synthesis of thioethers and organometallic complexes . It acts as a nucleophile, attacking electrophilic carbon atoms in the molecules it interacts with . This results in the formation of new bonds and the creation of the desired products .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. It is known to be involved in the synthesis of thioethers , which are used in a variety of biochemical pathways. Thioethers can act as antioxidants, protecting cells from damage by reactive oxygen species .
Pharmacokinetics
As a sodium salt, it is soluble in organic solvents , which may influence its absorption and distribution. Its impact on bioavailability would depend on the specific context in which it is used.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the products it helps to synthesize. For example, the thioethers it helps to create can have various effects, such as acting as antioxidants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that contact with water can liberate toxic gas . Therefore, the reaction conditions, including the presence of water and other substances, can significantly impact the action of this compound.
Biochemical Analysis
Biochemical Properties
Sodium ethanethiolate plays a significant role in biochemical reactions, particularly in the synthesis of thioethers and thiolated amino-alcohols . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand in the preparation of organometallic complexes, which are crucial in catalysis and other biochemical processes . The nature of these interactions often involves the formation of strong bonds between the sulfur atom in this compound and metal ions or other reactive centers in biomolecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the redox state and interacting with thiol groups in proteins . These interactions can lead to changes in enzyme activity, protein function, and overall cellular homeostasis. Additionally, this compound can modulate cell signaling pathways by affecting the activity of key signaling molecules and transcription factors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions in enzymes, thereby influencing their catalytic activity . This binding can result in either inhibition or activation of the enzyme, depending on the specific context. This compound can also interact with thiol groups in proteins, leading to changes in protein conformation and function. Furthermore, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . In vitro and in vivo studies have shown that this compound can have long-term effects on cellular function, including alterations in enzyme activity and gene expression. These effects are often dependent on the concentration and duration of exposure to this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, protein function, and overall cellular homeostasis . Toxic or adverse effects have been observed at high doses, including oxidative stress, cellular damage, and disruption of metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism . It interacts with enzymes and cofactors that facilitate the transfer of sulfur atoms in biochemical reactions. These interactions can influence metabolic flux and the levels of key metabolites. For example, this compound can participate in the synthesis of thiolated compounds, which are important in cellular redox regulation and detoxification processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. This compound can also influence the transport and distribution of other biomolecules by modulating the activity of transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, this compound may localize to the mitochondria, where it can participate in redox regulation and energy metabolism. Its activity and function are often dependent on its precise subcellular localization.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium ethanethiolate is typically synthesized by reacting ethanethiol with sodium hydroxide. The reaction proceeds as follows:
CH3CH2SH+NaOH→CH3CH2SNa+H2O
This reaction is carried out in an inert atmosphere to prevent oxidation of the thiolate .
Industrial Production Methods: On an industrial scale, this compound can be produced by the same method but with more controlled conditions to ensure high purity and yield. The reaction is typically conducted in a solvent such as methanol or ethanol to facilitate the dissolution of reactants and products .
Types of Reactions:
Substitution Reactions: this compound is a strong nucleophile and readily undergoes nucleophilic substitution reactions with alkyl halides to form thioethers.
Oxidation Reactions: It can be oxidized to form disulfides, which are important intermediates in various chemical processes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides (e.g., methyl iodide) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize this compound to disulfides.
Major Products:
Thioethers: Formed from nucleophilic substitution reactions.
Disulfides: Formed from oxidation reactions.
Scientific Research Applications
Sodium ethanethiolate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sodium methanethiolate (CH₃SNa): Similar in structure but with a methyl group instead of an ethyl group.
Sodium thiophenolate (C₆H₅SNa): Contains a phenyl group and is used in the synthesis of aromatic thioethers.
Sodium 2-propanethiolate (C₃H₇SNa): Contains a propyl group and is used in the synthesis of propyl thioethers.
Uniqueness: Sodium ethanethiolate is unique due to its balance of reactivity and stability. The ethyl group provides a moderate steric hindrance, making it less reactive than sodium methanethiolate but more reactive than bulkier thiolates like sodium thiophenolate .
Properties
IUPAC Name |
sodium;ethanethiolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S.Na/c1-2-3;/h3H,2H2,1H3;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDUDPQVDAASMV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[S-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
75-08-1 (Parent) | |
Record name | Ethanethiol, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID001001774 | |
Record name | Sodium ethanethiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001001774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystals with a stench; [Sigma-Aldrich MSDS] | |
Record name | Sodium ethanethiolate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21709 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
811-51-8 | |
Record name | Ethanethiol, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium ethanethiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001001774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanethiol sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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